N-(2-oxoindolin-5-yl)furan-2-carboxamide
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Overview
Description
N-(2-oxoindolin-5-yl)furan-2-carboxamide is a compound that combines the structural features of both indolinone and furan carboxamide. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxoindolin-5-yl)furan-2-carboxamide typically involves the condensation of 2-oxoindoline derivatives with furan-2-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-oxoindolin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the indolinone moiety can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the furan ring
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced indolinone derivatives.
Substitution: Halogenated furans and other substituted products
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer properties, showing cytotoxicity against various cancer cell lines.
Mechanism of Action
The mechanism of action of N-(2-oxoindolin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In cancer cells, it has been shown to induce apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential. This leads to the release of cytochrome c and the activation of downstream apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(1-benzyl-2-oxoindolin-3-yl)-N-p-tolylbenzofuran-2-carboxamide: Another compound with similar structural features but different biological activities.
Furan carboxamides: A class of compounds including carboxine, oxicarboxine, and boscalid, known for their fungicidal properties.
Uniqueness
N-(2-oxoindolin-5-yl)furan-2-carboxamide stands out due to its dual structural features, combining the indolinone and furan moieties. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C13H10N2O3 |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C13H10N2O3/c16-12-7-8-6-9(3-4-10(8)15-12)14-13(17)11-2-1-5-18-11/h1-6H,7H2,(H,14,17)(H,15,16) |
InChI Key |
AEVVBZLHFSKGEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC=CO3)NC1=O |
Origin of Product |
United States |
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